molecular formula C11H22N2O2 B2503339 tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate CAS No. 1807773-56-3

tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate

Cat. No. B2503339
M. Wt: 214.309
InChI Key: ZKBBQGSSDAJNKG-RKDXNWHRSA-N
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Description

The compound "tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of biologically active compounds, including anticancer drugs, antibacterial agents, and potential treatments for depression and cerebral ischemia . These compounds are characterized by the presence of a piperidine ring, a tert-butyl group, and various substituents that contribute to their chemical and biological properties.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions . For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was synthesized from commercially available piperidin-4-ylmethanol through a four-step process with a high total yield of 71.4% . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized in three steps with a total yield of 49.9% . These methods demonstrate the versatility and efficiency of synthetic approaches for such compounds.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are often confirmed using spectroscopic techniques such as NMR, MS, FT-IR, and X-ray diffraction (XRD) . For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using XRD, revealing typical bond lengths and angles for this class of compounds . Density functional theory (DFT) calculations are also employed to optimize the molecular structure and compare it with experimental data .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, serving as intermediates for the synthesis of more complex molecules. For example, they can undergo condensation reactions to form oxadiazole derivatives or be used in the synthesis of Schiff base compounds . These reactions are crucial for the development of compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The papers provided do not offer extensive data on these properties, but they do indicate that these compounds are crystalline and that their structures have been determined in various crystal systems . Computational studies, such as DFT, provide insights into the electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interactions of these molecules .

Scientific Research Applications

Synthetic Chemistry and Drug Development

"tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate" is crucial in the synthesis of pharmaceuticals such as vandetanib. The compound serves as a key intermediate in the development of synthetic routes offering higher yields and commercial value for industrial production. Vandetanib's synthesis illustrates the compound's role in creating complex pharmaceuticals through steps like substitution, deprotection, methylation, and cyclization, showcasing its versatility in drug development processes (Mi, 2015).

Environmental Science

In environmental science, studies focus on the decomposition of compounds like methyl tert-butyl ether (MTBE) using "tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate" related methodologies. For instance, the application of radio frequency plasma reactors for decomposing MTBE, a gasoline additive, illustrates the compound's relevance in addressing environmental pollutants. The research indicates the efficiency of plasma reactors in converting MTBE into less harmful substances, highlighting a potential application in pollution mitigation and environmental restoration (Hsieh et al., 2011).

Material Science

In material science, the relevance of "tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate" extends to the development of polymer membranes for purification processes. Its structural properties contribute to the efficiency of membranes used in separating organic mixtures, demonstrating its utility in refining and purifying chemical substances. This application is crucial in industries where high-purity materials are essential, such as in pharmaceutical manufacturing and chemical processing (Pulyalina et al., 2020).

Safety And Hazards

This compound has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBBQGSSDAJNKG-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate

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